Product packaging for Dimethocaine-d4 Hydrochloride(Cat. No.:)

Dimethocaine-d4 Hydrochloride

Cat. No.: B13830724
M. Wt: 318.87 g/mol
InChI Key: WWTWKTDXBNHESE-KQWCWKDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethocaine-d4 Hydrochloride (CAS 1346601-45-3) is a deuterium-labeled analogue of Dimethocaine, a compound with local anesthetic and stimulant properties. As a stable isotope-labeled standard, it is primarily used in analytical chemistry and forensic research for quantitative mass spectrometry analysis, aiding in the accurate identification and measurement of its non-labeled counterpart and metabolites in biological samples such as urine . Studies indicate that the parent compound, Dimethocaine, functions as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels, particularly in the nucleus accumbens, which is associated with its stimulant effects on the central nervous system . The deuterated form, with a molecular formula of C₁₆H₂₃D₄ClN₂O₂ and a molecular weight of 318.88, provides superior reliability in research applications due to its nearly identical chemical properties paired with distinct mass spectral characteristics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27ClN2O2 B13830724 Dimethocaine-d4 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27ClN2O2

Molecular Weight

318.87 g/mol

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D;

InChI Key

WWTWKTDXBNHESE-KQWCWKDASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)(C)CN(CC)CC)[2H])[2H])N)[2H].Cl

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation Verification

Methodologies for Deuterium (B1214612) Incorporation into the Dimethocaine (B1670663) Scaffold

The synthesis of Dimethocaine-d4 Hydrochloride involves the specific placement of deuterium atoms on the aromatic ring, a process that requires careful selection of reagents and reaction conditions to ensure high isotopic enrichment and chemical purity.

Specific Labeling at the Phenyl Moiety (d4-labeling)

The introduction of deuterium atoms onto the phenyl ring of Dimethocaine is typically achieved through the use of a deuterated precursor during the synthesis. A common strategy involves the acylation of 3-(diethylamino)-2,2-dimethyl-1-propanol with a deuterated benzoyl derivative.

One plausible synthetic route starts with the preparation of 4-aminobenzoic-d4 acid. This can be accomplished through various deuteration methods, such as acid-catalyzed hydrogen-deuterium exchange on 4-aminobenzoic acid. The resulting 4-aminobenzoic-d4 acid is then converted to its more reactive acid chloride, 4-aminobenzoyl-d4 chloride, typically using a chlorinating agent like thionyl chloride.

Subsequently, the 4-aminobenzoyl-d4 chloride is reacted with 3-(diethylamino)-2,2-dimethyl-1-propanol in an esterification reaction to form the Dimethocaine-d4 free base. The final step involves treating the free base with hydrochloric acid to yield the stable and water-soluble this compound salt. assuredpharmaceutical.com An intermediate in a related synthesis is 3-(Diethylamino)-2,2-dimethyl-1-propanol 4-Nitrobenzoate-d4 Hydrochloride, suggesting that the nitro group can be reduced to an amine in a later step. pharmaffiliates.com

An alternative approach involves the use of deuterated phenyl lithium (C6D5Li) in a Grignard-type reaction. While this method is described for a different compound, the principle of using a deuterated aryl organometallic reagent could be adapted for the synthesis of a deuterated benzoyl precursor.

Isotopic Purity and Enrichment Assessment Techniques

Verifying the isotopic purity and the degree of deuterium enrichment is paramount for the utility of this compound as an internal standard. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the mass shift due to deuterium incorporation can be confirmed. dea.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further verifying the presence of four deuterium atoms. dea.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, ensuring that the deuterium labels are retained on the expected fragments, which is crucial for quantitative analysis using methods like Selected Reaction Monitoring (SRM). ojp.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for confirming the position of the deuterium labels. musechem.com

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the phenyl ring (specifically at positions 2, 3, 5, and 6) will be absent or significantly reduced in intensity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

¹³C NMR: The carbon atoms attached to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and a shift in their resonance compared to the non-deuterated compound. chemrxiv.org

The isotopic purity is often reported as a percentage of molecules that are correctly labeled. For instance, a 99% isotopic enrichment for each of the four positions means that approximately 96% (0.99^4) of the molecules will contain all four deuterium atoms. chromservis.eu

Precursor Identification and Synthetic Route Analysis for Research Materials

The synthesis of research-grade this compound relies on the availability of high-purity precursors. The key precursors are:

Deuterated 4-aminobenzoic acid or a derivative: As the source of the deuterated phenyl ring, the isotopic and chemical purity of this precursor is critical.

3-(Diethylamino)-2,2-dimethyl-1-propanol: This amino alcohol forms the backbone of the Dimethocaine molecule.

Chlorinating agent (e.g., thionyl chloride or oxalyl chloride): Used to activate the carboxylic acid for esterification.

Deuterated solvents: May be used in certain steps to prevent H/D exchange. pitt.edu

Characterization of Synthetic Impurities and Byproducts Associated with Deuteration

During the synthesis of this compound, several types of impurities can be introduced.

Isotopic Impurities:

Under-deuteration: Molecules with fewer than four deuterium atoms (d0, d1, d2, d3) can be present if the deuteration of the precursor was incomplete. These are readily identified by mass spectrometry.

H/D Exchange: Back-exchange of deuterium for hydrogen can occur if the reaction conditions are not carefully controlled, particularly in the presence of acidic or basic moisture. acs.org

Chemical Impurities:

Starting materials: Unreacted 4-aminobenzoic-d4 acid or 3-(diethylamino)-2,2-dimethyl-1-propanol may be present.

Byproducts of the esterification reaction: Side reactions can lead to the formation of various byproducts.

Impurities from precursors: Impurities present in the starting materials can be carried through the synthesis. For example, in the synthesis of related compounds, byproducts from the manufacturing of precursors can be observed. incb.org

Residual solvents: Traces of solvents used during the synthesis and purification may remain in the final product. sigmaaldrich.com

Advanced Analytical Methodologies and Quantitative Applications

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of Dimethocaine-d4 Hydrochloride, providing critical information on its structure, purity, and isotopic composition.

Mass Spectrometry (MS) for Isotopic Purity and Trace Analysis

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for the analysis of isotopically labeled compounds. ojp.gov It is a cornerstone for assessing the isotopic purity of this compound and for its quantification at trace levels.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation of ions with very similar masses. measurlabs.com This capability is essential for quantifying the isotopic purity of this compound. nih.gov By analyzing the isotopic cluster of the molecular ion, HRMS can determine the relative abundance of the d4 species compared to the d0 (unlabeled) and other partially deuterated (d1, d2, d3) species. nih.govrsc.org This information is critical for ensuring the reliability of the deuterated standard in quantitative studies. avantiresearch.com

The isotopic purity is calculated based on the relative intensities of the corresponding isotopolog ions in the mass spectrum. nih.gov This method is rapid, requires minimal sample, and can be performed without deuterated solvents. nih.gov

Table 2: Example Isotopic Distribution Analysis by HRMS

Isotopolog Theoretical m/z Observed Intensity (%)
Dimethocaine (B1670663) (d0) 279.2067 < 0.1%
Dimethocaine-d1 280.2130 0.2%
Dimethocaine-d2 281.2193 0.8%
Dimethocaine-d3 282.2256 2.5%
Dimethocaine-d4 283.2319 >96%

Note: The m/z values are illustrative and would need to be calculated based on the exact mass of the elements. The intensity percentages represent a typical high-purity deuterated standard.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. researchgate.net This technique is invaluable for confirming the identity of this compound and for distinguishing it from its unlabeled counterpart and other related substances in complex matrices. nih.govbohrium.com

In an MS/MS experiment, the precursor ion of this compound is selected and fragmented. The resulting fragment ions will retain the deuterium (B1214612) labels if the fragmentation does not occur at the labeled positions. For Dimethocaine-d4, where the deuterium atoms are on the benzoyl ring, fragmentation patterns can be compared to the unlabeled compound to confirm the location of the labels. researchgate.netchemicalbook.com For instance, fragments containing the deuterated benzoyl group will show a mass shift of +4 Da compared to the corresponding fragments from unlabeled Dimethocaine. This provides definitive structural confirmation and is a powerful tool in metabolic studies and forensic analysis. chemicalbook.comnih.govnih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating analytes from complex mixtures before their detection and quantification. For a compound like dimethocaine, both liquid and gas chromatography are viable techniques, each offering distinct advantages depending on the analytical requirements.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the quantification of drugs and metabolites in various matrices, including biological fluids and environmental samples. esmed.orgacs.org The technique offers high sensitivity and specificity, making it a gold standard in forensic and clinical toxicology. esmed.orgbohrium.com

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process on an LC column, often a reversed-phase column like a C18. acs.orgcuni.cz A mobile phase gradient, usually consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile), is used to elute the compounds from the column at characteristic retention times. esmed.orgsigmaaldrich.com

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). esmed.orgacs.org The tandem mass spectrometer then performs quantification using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the analyte (e.g., the molecular ion of dimethocaine) is selected and fragmented, and a specific product ion is monitored for detection. esmed.org The use of this compound as an internal standard is crucial in this process; it co-elutes with the unlabeled dimethocaine and undergoes the same ionization and fragmentation processes, but its precursor and product ions are heavier due to the deuterium atoms, allowing the instrument to monitor them on separate channels. scioninstruments.com

Table 1: Illustrative LC-MS/MS Parameters for Dimethocaine Analysis

This table presents a hypothetical set of parameters for the quantitative analysis of dimethocaine using this compound as an internal standard. Actual parameters would be optimized in a laboratory setting.

ParameterSetting
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Dimethocaine) Hypothetical m/z 315.2 → 198.1
MRM Transition (Dimethocaine-d4) Hypothetical m/z 319.2 → 202.1

Gas chromatography is another cornerstone of analytical chemistry, particularly suited for compounds that are volatile or can be made volatile through a process called derivatization. cuni.czjfda-online.com For many pharmaceutical compounds and drugs of abuse, including analogues like cocaine, GC coupled with mass spectrometry (GC-MS) is a well-established confirmatory method. jfda-online.comnih.gov

Before GC analysis, non-volatile compounds like dimethocaine often require derivatization to increase their volatility and improve their chromatographic properties. jfda-online.comresearchgate.net This involves a chemical reaction to modify the analyte; for instance, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize polar functional groups. cuni.czresearchgate.net

The principle of isotope dilution is central to achieving high accuracy in GC-MS quantification. nih.govcapes.gov.br A known quantity of the isotopically labeled internal standard, this compound, is added to the sample before any extraction or preparation steps. chromatographyonline.com The sample is then processed, and the derivatized mixture is injected into the GC. The analyte and the internal standard travel through the capillary column at slightly different rates but are baseline separated. The mass spectrometer detects both the target analyte and the deuterated standard. Because the internal standard was added at the beginning, any loss of analyte during sample preparation or injection is mirrored by a proportional loss of the internal standard, allowing for a highly accurate final concentration calculation based on the ratio of their peak areas. capes.gov.br

Table 2: Representative GC-MS Conditions for Dimethocaine Analysis

This table outlines typical GC-MS conditions that could be adapted for the analysis of derivatized dimethocaine.

ParameterSetting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial 150°C, ramp to 300°C at 15°C/min, hold for 5 min
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM)
Monitored Ion (Dimethocaine derivative) Hypothetical m/z value
Monitored Ion (Dimethocaine-d4 derivative) Hypothetical m/z value + 4 amu

Pharmacological and Neurochemical Research in Preclinical Models

In Vitro Receptor Binding and Transporter Interaction Studies

Dopamine (B1211576) Transporter (DAT) Affinity and Uptake Inhibition Assays in Rat Striatal Synaptosomes

Research has demonstrated that dimethocaine (B1670663) interacts with the dopamine transporter (DAT) in the brain. wikiwand.com In vitro studies using rat striatal synaptosomes, which are isolated nerve terminals from the striatum region of the rat brain, have been crucial in elucidating this interaction. These studies have shown that dimethocaine inhibits the uptake of dopamine. caymanchem.comvulcanchem.com

One key measure of this interaction is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For dimethocaine, the IC50 value for the inhibition of dopamine uptake in rat striatal synaptosomes has been reported to be 1.2 µM. caymanchem.comvulcanchem.com This indicates that dimethocaine is a potent inhibitor of dopamine uptake.

Further studies have also investigated the binding affinity of dimethocaine to the DAT using radioligand binding assays. ncats.iochemicalbook.com These experiments have shown that dimethocaine can fully displace the binding of other known DAT ligands, such as [3H]CFT. ncats.iochemicalbook.com The estimated inhibitory constant (Ki) for dimethocaine at the DAT has been determined to be approximately 1.4 µM. ncats.io

Table 1: In Vitro Dopamine Transporter (DAT) Interaction of Dimethocaine

Parameter Value Assay Condition
IC50 (Dopamine Uptake Inhibition) 1.2 µM Rat Striatal Synaptosomes
Ki ([3H]CFT Binding) 1.4 µM -

Comparative Neurochemical Profile with Unlabeled Analogs and Cocaine

The neurochemical effects of dimethocaine have been extensively compared to its unlabeled counterpart and to cocaine, a well-characterized psychostimulant. wikiwand.comnih.gov These comparative studies have revealed both similarities and differences in their potencies and affinities for the dopamine transporter.

In terms of dopamine uptake inhibition, dimethocaine's potency is comparable to that of cocaine. chemicalbook.comwikipedia.org While some studies suggest dimethocaine is slightly less potent than cocaine, with cocaine having an IC50 value of 0.7 µM for dopamine uptake inhibition, others indicate a similar efficacy in blocking the dopamine transporter. caymanchem.comvulcanchem.comchemicalbook.com In studies with rhesus monkeys, while the affinity of dimethocaine for the dopamine transporter was found to be lower than that of cocaine, its potency to inhibit dopamine uptake was similar, suggesting that higher concentrations of dimethocaine may be needed to achieve the same effect as cocaine. wikiwand.comwikipedia.org

When compared to other local anesthetics, the potency in inhibiting dopamine uptake follows the order: cocaine > dimethocaine > tetracaine (B1683103) > procaine (B135) > chloroprocaine. wikiwand.com This highlights dimethocaine's significant activity at the dopamine transporter relative to other compounds in its class. In vivo microdialysis studies in awake rats have further supported these findings, showing that both cocaine and dimethocaine produce dose-dependent, reversible increases in the efflux of dopamine from the striatum. chemicalbook.com Specifically, cocaine and dimethocaine produced similar 12-fold increases in dialysate dopamine at concentrations of 0.1 mM and 1 mM, respectively. chemicalbook.com

Table 2: Comparative IC50 Values for Dopamine Uptake Inhibition

Compound IC50 (µM)
Dimethocaine 1.2 caymanchem.comvulcanchem.com
Cocaine 0.7 caymanchem.comchemicalbook.com

In Vivo Behavioral Pharmacology in Animal Models

Drug Discrimination Paradigm Studies in Rats and Rhesus Monkeys

Drug discrimination studies are a valuable tool in behavioral pharmacology to assess the subjective effects of a drug. In these paradigms, animals are trained to distinguish between the effects of a specific drug and a placebo (saline). Research has shown that dimethocaine dose-dependently substitutes for cocaine in drug discrimination tests in both rats and rhesus monkeys. caymanchem.comvulcanchem.com

In rats trained to discriminate cocaine from saline, dimethocaine fully substituted for the training dose of cocaine. nih.gov This indicates that dimethocaine produces subjective effects that are similar to those of cocaine. Interestingly, while other local anesthetics like procaine and lidocaine (B1675312) showed only partial substitution in a cocaine versus saline discrimination, dimethocaine's full substitution suggests it has more cocaine-like effects than other tested local anesthetics. nih.gov

Similar findings have been observed in rhesus monkeys. ncats.iowikipedia.org In these studies, dimethocaine was found to be a more potent reinforcer than procaine, producing higher response rates. ncats.io The behavioral effects in these monkeys were also correlated with dopamine transporter occupancy in the striatum, as measured by positron emission tomography (PET). ncats.io For the doses of dimethocaine that maintained the maximum response rates, the DAT occupancy was between 66% and 82%. ncats.io

Locomotor Activity and Central Nervous System Effects in Murine Models

The effects of dimethocaine on the central nervous system have also been investigated using locomotor activity tests in mice. Acute administration of dimethocaine has been shown to significantly increase locomotor activity. ncats.ioresearchgate.net This stimulant effect is consistent with its action as a dopamine reuptake inhibitor.

In one study, acute administration of dimethocaine (10-40 mg/kg, IP) significantly increased locomotor activity in mice. researchgate.net In contrast, another local anesthetic, procaine (20-50 mg/kg, IP), did not produce the same effect, suggesting that the stimulant effects of dimethocaine are likely due to its dopaminergic activity rather than its local anesthetic properties. researchgate.net These findings support the idea that dimethocaine's behavioral effects are similar to those of cocaine. researchgate.net

Investigating Dopamine D4 Receptor (D4R) Ligand Activity in Animal Models of Addiction

The dopamine D4 receptor (D4R) has been identified as a potential therapeutic target for substance use disorders. chemrxiv.orgacs.org Research has explored the role of D4R ligands in animal models of addiction, including those related to cocaine. chemrxiv.orgnih.gov While direct studies on Dimethocaine-d4 Hydrochloride's activity as a D4R ligand are limited, understanding the broader context of D4R in addiction provides a framework for potential future research.

Studies have shown that D4R-selective ligands can alter cognition and behavior in animal models of drug addiction. chemrxiv.org For instance, D4R antagonists have been shown to reduce cocaine-maintained behavior in nonhuman primates. nih.gov Furthermore, mice lacking D4 receptors (D4R-KO mice) exhibit altered behavioral responses to stimulant drugs like cocaine. nih.govnih.gov These knockout mice show a heightened sensitivity to the locomotor-stimulating effects of cocaine. nih.gov However, the genotype did not affect cocaine-induced conditioned place preference (CPP), an indicator of the reinforcing effects of a drug. nih.gov This suggests a complex and specific role for the D4R in modulating the effects of psychostimulants.

The development of novel D4R antagonists with high binding affinity and selectivity is an active area of research for the treatment of cocaine use disorder. chemrxiv.orgacs.org These studies highlight the potential for compounds that modulate D4R activity to influence the neurobiological mechanisms underlying addiction.

Metabolic Studies and Biotransformation Pathways

Identification of Dimethocaine (B1670663) Metabolites in Animal Models

Studies utilizing male Wistar rats have been instrumental in identifying the metabolic products of dimethocaine. amolf.nlnih.govchemicalbook.com Following administration, urine samples are collected and analyzed using advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMSⁿ) to separate and identify the various metabolites. amolf.nlnih.govchemicalbook.com These studies have revealed that dimethocaine undergoes extensive metabolism, characterized by several key chemical modifications. amolf.nlnih.govresearchgate.net

Phase I metabolism of dimethocaine primarily involves reactions that introduce or expose functional groups on the parent molecule. The principal Phase I pathways identified are ester hydrolysis, deethylation, and hydroxylation of the aromatic system, as well as combinations of these reactions. amolf.nlnih.govresearchgate.net

Ester Hydrolysis: This reaction cleaves the ester bond in the dimethocaine molecule, a common metabolic pathway for compounds with an ester structure. amolf.nlnih.govresearchgate.net

Deethylation: This process involves the removal of one or both ethyl groups from the diethylamino moiety of the molecule. amolf.nlnih.govresearchgate.net

Hydroxylation: A hydroxyl group (-OH) is added to the aromatic (p-aminobenzoic acid) part of the dimethocaine structure. amolf.nlnih.govresearchgate.net

These reactions result in a variety of Phase I metabolites, which can then be further processed through Phase II reactions or excreted. researchgate.net

Table 1: Major Phase I Metabolic Reactions of Dimethocaine

Reaction TypeDescriptionResulting Functional Group Change
Ester HydrolysisCleavage of the ester linkage.Forms a carboxylic acid and an alcohol.
DeethylationRemoval of ethyl groups from the tertiary amine.Converts diethylamino group to an ethylamino or primary amino group.
Aromatic HydroxylationAddition of a hydroxyl group to the benzene (B151609) ring.Introduces a phenolic group.

Phase II reactions are conjugation processes where an endogenous substance is added to the parent drug or its Phase I metabolites, typically increasing water solubility and facilitating excretion. For dimethocaine, the main Phase II reactions are N-acetylation and glucuronidation. researchgate.netmusechem.com

N-Acetylation: This is a major metabolic pathway for dimethocaine. researchgate.net An acetyl group is added to the primary amino group on the p-aminobenzoic acid portion of the parent compound and several of its Phase I metabolites. amolf.nlnih.gov

Glucuronidation: This involves the conjugation of glucuronic acid to the metabolites. While less detailed in the search results, it is mentioned as a Phase II pathway. musechem.com

Table 2: Major Phase II Metabolic Reactions of Dimethocaine

Reaction TypeDescriptionEnzyme Family Involved (for N-Acetylation)
N-AcetylationAddition of an acetyl group to a primary amine.N-Acetyltransferases (NATs)
GlucuronidationConjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs)

In Vitro Metabolic Stability and Enzyme Characterization

To understand the specific enzymes responsible for dimethocaine's metabolism, in vitro studies are conducted using human liver microsomes and cDNA-expressed enzymes. researchgate.netchemicalbook.com These experiments help to characterize the kinetics of the metabolic reactions and identify the key enzymatic players. researchgate.net

The Cytochrome P450 (P450) superfamily of enzymes is central to the Phase I metabolism of many drugs, including dimethocaine. chemicalbook.com Studies have identified several P450 isozymes that contribute to its hepatic clearance through deethylation and hydroxylation. chemicalbook.comchemicalbook.com

Kinetic studies have determined that P450 1A2, P450 2C19, P450 2D6, and P450 3A4 are significantly involved in dimethocaine's metabolism. chemicalbook.com The net clearances for the hydroxylation of dimethocaine were calculated to be 32% for P450 1A2, 5% for P450 2C19, 51% for P450 2D6, and 12% for P450 3A4. chemicalbook.comresearchgate.net For deethylation, P450 3A4 was found to be the predominant enzyme, responsible for 96% of the clearance. chemicalbook.comresearchgate.net

Table 3: Contribution of P450 Isozymes to Dimethocaine Metabolism

P450 IsozymeContribution to HydroxylationContribution to Deethylation
P450 1A232%3%
P450 2C195%1%
P450 2D651%<1%
P450 3A412%96%

N-acetylation is a critical step in the metabolism of dimethocaine. researchgate.net While it was initially thought that N-acetyltransferase 1 (NAT1) might be involved due to the compound's p-aminobenzoic acid structure, studies revealed that only N-acetyltransferase 2 (NAT2) is capable of effectively catalyzing this reaction. chemicalbook.com Enzyme kinetic studies showed negligible product formation by NAT1, whereas NAT2 demonstrated clear Michaelis-Menten kinetics. chemicalbook.com The Km value for dimethocaine acetylation by NAT2 was determined to be 102 µM, with a Vmax of 1.1 units/min/pmol. chemicalbook.comchemicalbook.com

Utilization of Dimethocaine-d4 Hydrochloride in Metabolite Identification and Quantification

This compound is a deuterated form of the parent compound, meaning four hydrogen atoms in its structure have been replaced with deuterium (B1214612) atoms. lgcstandards.comscbt.com This stable isotope-labeled version serves as an essential tool, specifically as an internal standard, in advanced analytical research, particularly for studies involving mass spectrometry. musechem.compharmaffiliates.com

In metabolic studies, accurately quantifying the parent drug and its various metabolites in biological samples (like urine or plasma) is crucial. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for this purpose. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis. nih.gov

The deuterated standard is added to biological samples at a known concentration before sample preparation and analysis. nih.gov Because this compound is chemically almost identical to the non-labeled dimethocaine, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. daneshyari.com However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish it from the non-labeled analyte and its metabolites. amolf.nl By comparing the detector response of the analyte to the known concentration of the internal standard, researchers can correct for any sample loss during preparation or fluctuations in the instrument's signal, thereby enabling highly accurate and precise quantification of dimethocaine and its metabolites. amolf.nlmusechem.com This enhances the reliability of data in pharmacokinetic and forensic studies. musechem.com

Isotope Dilution Mass Spectrometry for Metabolite Profiling

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that is particularly valuable in metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is central to this method. In this approach, a known amount of the deuterated standard is added to a biological sample containing the non-deuterated (native) Dimethocaine and its metabolites.

The sample is then processed and analyzed by mass spectrometry. The mass spectrometer can distinguish between the native compound and the deuterated standard due to their mass difference. By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, a precise quantification of the analyte in the original sample can be achieved. This method effectively corrects for any loss of analyte during sample preparation and analysis, leading to highly reliable results.

While specific studies detailing the use of this compound for metabolite profiling are not prevalent in the public domain, the principles of IDMS are well-established. For instance, deuterated analogs of other compounds, such as cocaine-d3, are routinely used as internal standards for the quantitative analysis of the parent drug and its metabolites in biological matrices. amolf.nlnih.gov This underscores the potential and recognized utility of this compound for similar applications in a research setting.

The following table illustrates the theoretical application of this compound in an isotope dilution mass spectrometry experiment for the quantification of Dimethocaine.

StepDescriptionRationale
1. Sample Collection A biological sample (e.g., blood, urine) is collected from a subject administered with Dimethocaine.The sample contains the unknown concentration of Dimethocaine and its metabolites.
2. Internal Standard Spiking A precise and known amount of this compound is added to the sample.The deuterated standard serves as a reference for quantification.
3. Sample Preparation The sample is extracted and purified to isolate the analytes of interest.This step removes interfering substances from the biological matrix.
4. Mass Spectrometry Analysis The prepared sample is injected into a mass spectrometer (e.g., LC-MS/MS).The instrument separates and detects both the native Dimethocaine and the deuterated Dimethocaine-d4.
5. Quantification The ratio of the signal from the native Dimethocaine to the signal from Dimethocaine-d4 is measured.This ratio is used to calculate the exact concentration of Dimethocaine in the original sample.

Tracing Metabolic Pathways through Deuterated Compound Turnover

The use of stable isotope-labeled compounds like this compound is also a powerful strategy for tracing metabolic pathways. When a deuterated compound is introduced into a biological system, the deuterium atoms act as a label that can be tracked through the various metabolic transformations.

As Dimethocaine-d4 is metabolized, the deuterium label will be retained in its metabolites. By analyzing the mass spectra of the metabolites, researchers can identify which molecules are derived from the administered deuterated compound. This allows for the unambiguous identification of metabolic products and helps to piece together the sequence of biotransformation reactions.

For example, if Dimethocaine-d4 undergoes hydroxylation, the resulting hydroxylated metabolite will also be deuterated, showing a mass shift corresponding to the presence of the deuterium atoms. This allows for clear differentiation from endogenous molecules that might have similar structures. This technique is invaluable for discovering novel metabolites and for confirming proposed metabolic pathways.

The table below outlines the major metabolites of Dimethocaine and how their deuterated counterparts could be identified when using Dimethocaine-d4 as a tracer.

MetaboliteMetabolic ReactionExpected Deuterated Metabolite
HydroxydimethocaineHydroxylationHydroxydimethocaine-d4
NordimethocaineN-de-ethylationNordimethocaine-d4
DinordimethocaineN,N-di-de-ethylationDinordimethocaine-d4
Acetyl-dimethocaineN-acetylationAcetyl-dimethocaine-d4
Dimethocaine GlucuronideGlucuronidationDimethocaine-d4 Glucuronide

Forensic Science and Illicit Drug Analysis Applications

Detection and Quantification in Seized Materials

The accurate identification and quantification of Dimethocaine (B1670663) in powders, tablets, and other preparations seized by law enforcement are fundamental to forensic casework. These analyses confirm the identity of the substance, determine its purity, and provide crucial evidence for legal proceedings.

Forensic laboratories have developed and validated a range of sophisticated analytical methods for the unambiguous detection of Dimethocaine. The choice of method often depends on the required sensitivity, selectivity, and the nature of the seized material.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques for identifying Dimethocaine and its metabolites. nih.govchemicalbook.com These methods separate the compound from other substances in the sample before detecting it based on its unique mass-to-charge ratio, providing high confidence in its identification. For quantitative analysis, which determines the precise amount of the drug present, isotopically labeled internal standards like Dimethocaine-d4 Hydrochloride are essential. musechem.com This standard is added to the sample in a known quantity, and by comparing the mass spectrometer's response to the analyte versus the standard, chemists can accurately calculate the concentration of Dimethocaine, minimizing variations from sample preparation or instrument response. musechem.com

Other emerging techniques, such as Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS), offer rapid, qualitative screening of seized materials with minimal sample preparation, making them valuable for high-throughput laboratories. researchgate.netnih.gov

Table 1: Analytical Methods for the Detection of Dimethocaine

Technique Abbreviation Primary Application in Dimethocaine Analysis Key Advantage
Gas Chromatography-Mass SpectrometryGC-MSConfirmatory identification and quantification of Dimethocaine and its metabolites in seized materials and biological samples. nih.govchemicalbook.comHigh separation efficiency and well-established, standardized method.
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and quantification, particularly useful for heat-sensitive metabolites. nih.govresearchgate.netchemicalbook.comSuitable for a wide range of compounds without derivatization.
Desorption Electrospray Ionization-Mass SpectrometryDESI-MSRapid, qualitative screening of powders and surfaces for the presence of Dimethocaine. nih.govMinimal to no sample preparation required, providing near-instantaneous results.

Impurity profiling is a powerful forensic intelligence tool used to establish links between different drug seizures, identify manufacturing methods, and trace distribution networks. nih.gov Illicitly synthesized drugs are never 100% pure; they contain residual starting materials, reagents, by-products, and intermediates that are characteristic of the specific synthesis route employed. nih.govresearchgate.net

While specific research detailing the impurity profiles of illicit Dimethocaine is less common than for drugs like methamphetamine or MDMA, the established principles of chemical profiling are directly applicable. nih.govsemanticscholar.org Analysis of seized Dimethocaine samples can reveal the presence of compounds related to its synthesis, providing clues about the chemical precursors and methods used. For instance, different synthetic pathways would result in a unique "chemical fingerprint" of impurities.

Furthermore, seized samples sold as Dimethocaine often contain adulterants or cutting agents added to increase bulk or mimic certain effects. nih.gov Common adulterants found in cocaine-like substances include other local anesthetics such as lidocaine (B1675312), procaine (B135), and benzocaine, as well as stimulants like caffeine (B1668208). wikipedia.orgnih.gov Identifying these substances provides additional information for forensic intelligence. researchgate.net

Table 2: Potential Impurities and Adulterants in Dimethocaine Samples

Compound Type Example Compounds Forensic Significance
Synthesis By-products Unreacted precursors, intermediatesCan help identify the specific chemical synthesis route used. nih.gov
Adulterants (Active) Lidocaine, Procaine, Caffeine, LevamisoleAdded to mimic or enhance the physiological effects of the primary substance. wikipedia.orgnih.gov
Cutting Agents (Diluents) Sugars (e.g., Mannitol), CreatineAdded to increase the bulk weight and profitability of the product.

Monitoring of New Psychoactive Substances (NPS) in Illicit Markets

Dimethocaine is a prominent example of a New Psychoactive Substance (NPS), a class of drugs designed to mimic the effects of controlled substances while circumventing existing drug laws. researchgate.netunodc.orgadf.org.au These substances, often marketed as "legal highs," pose a significant challenge to public health and forensic toxicology due to their constantly changing chemical structures and the lack of information on their effects. researchgate.netadf.org.au

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) classifies Dimethocaine as a "synthetic cocaine derivative." wikipedia.org Its presence in the illicit market is a direct response to law enforcement efforts to control cocaine. Forensic monitoring programs are essential for tracking the prevalence and spread of NPS like Dimethocaine. When a new substance is identified in seized materials, this information is shared through early warning systems, allowing public health officials and law enforcement to respond to emerging threats.

The NPS market is highly dynamic; the contents of products sold under the same name can vary significantly. For example, a product sold as Dimethocaine in the UK was tested and found to contain only caffeine and lidocaine, with no Dimethocaine present. wikipedia.org This unpredictability underscores the importance of comprehensive forensic analysis for accurately identifying the substances being consumed and monitoring the true nature of the illicit market.

Legal and Regulatory Framework Considerations for Analogues

The legal status of Dimethocaine and its analogues varies by jurisdiction, reflecting different legislative approaches to the NPS problem. wikipedia.org In the United Kingdom, Dimethocaine is controlled under the Psychoactive Substances Act 2016, which imposes a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. wikipedia.org

Other countries have taken a substance-specific approach. Germany lists Dimethocaine in Anlage II of its narcotics law, meaning it is marketable but not prescriptible. wikipedia.org In 2019, Sweden's public health agency proposed classifying Dimethocaine as a hazardous substance. wikipedia.org

In the United States, the Controlled Substance Analogue Enforcement Act of 1986 provides a legal mechanism to prosecute substances that are "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance. dea.gov As Dimethocaine is a structural and functional analogue of cocaine (a Schedule II drug), it can be treated as a controlled substance under this act. nih.govchemicalbook.comwikipedia.org This analogue legislation is a key tool for authorities to combat NPS that have not yet been explicitly scheduled. dea.gov

Table 3: Legal Status of Dimethocaine in Selected Jurisdictions

Jurisdiction Legal Status/Framework Description
United Kingdom Psychoactive Substances Act 2016A general ban on all psychoactive substances not specifically exempted. wikipedia.org
United States Controlled Substance Analogue Enforcement ActCan be treated as a Schedule II controlled substance due to its similarity to cocaine. dea.gov
Germany Betäubungsmittelgesetz (BtMG)Listed in Anlage II; authorized for trade but cannot be prescribed by a doctor. wikipedia.org
Sweden Proposed ClassificationRecommended for classification as a hazardous substance in 2019. wikipedia.org

Structure Activity Relationship Sar Studies and Derivative Analysis

Investigating Molecular Modifications and Receptor Binding Affinities

The potency of compounds like dimethocaine (B1670663) is intrinsically linked to their affinity for the dopamine (B1211576) transporter and their ability to inhibit dopamine uptake. wikipedia.org Research has shown that even subtle changes to the molecular structure can significantly alter these properties. mdpi.com Dimethocaine-d4 Hydrochloride, with its molecular formula C₁₆H₂₃D₄ClN₂O₂, is a labeled analog of dimethocaine used in research to trace its metabolic fate and pharmacokinetics. scbt.comcymitquimica.com The replacement of four hydrogen atoms with deuterium (B1214612) does not significantly alter its chemical properties but provides a valuable tool for analytical studies. musechem.com

Studies on dimethocaine and related local anesthetics have revealed important SAR insights. For instance, dimethocaine was found to be only slightly less potent than cocaine in inhibiting [³H]CFT binding and dopamine uptake, with a Kᵢ of 1.4 µM and an IC₅₀ of 1.2 µM, respectively. chemicalbook.comnih.gov In contrast, other local anesthetics like procaine (B135) and tetracaine (B1683103) only partially inhibit dopamine uptake at much higher concentrations. chemicalbook.comnih.gov This highlights the specific structural features of the dimethocaine scaffold that are critical for high-affinity DAT binding.

The core structure of dimethocaine, a 4-aminobenzoic acid ester, resembles that of procaine. wikipedia.org However, modifications in the amino alcohol portion of the molecule are key to its DAT inhibitory activity. The presence of the diethylamino group and the gem-dimethyl groups on the propyl chain are crucial for its interaction with the transporter. Alterations to these groups can lead to a significant loss of potency.

Comparison with Related Dopamine Transporter Inhibitors and Cocaine Analogs

Dimethocaine is often considered a cocaine analog due to its similar mechanism of action as a dopamine reuptake inhibitor. wikipedia.orgnih.gov However, there are notable differences in their chemical structures and potencies. Cocaine possesses a tropane (B1204802) ring system, which is absent in the more flexible, open-chain structure of dimethocaine. wikipedia.org This structural difference influences how these molecules interact with the dopamine transporter. nih.gov While cocaine binds to the DAT with high affinity, studies in rhesus monkeys have shown that dimethocaine has a lower affinity for the transporter, although its potency in inhibiting dopamine uptake is comparable. wikipedia.org This suggests that a higher concentration of dimethocaine is required to achieve a similar effect to cocaine. wikipedia.org

The SAR of cocaine and its analogs has been extensively studied to identify the structural requirements for DAT binding. acs.orgmdma.ch These studies have shown that modifications at various positions of the tropane ring can significantly impact affinity and selectivity for the dopamine, serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. acs.org For example, substitution at the C-1 position of the cocaine scaffold has led to analogs with varying potencies as DAT inhibitors. nih.gov One such analog, (-)-1-phenyl-cocaine, was found to be approximately 24-fold more potent than cocaine at inhibiting voltage-dependent sodium channels. nih.gov

In comparison to atypical DAT inhibitors like benztropine (B127874) and its analogs, which are thought to bind to a different conformation of the transporter, dimethocaine's profile appears more similar to that of traditional cocaine-like inhibitors. nih.govfrontiersin.org Atypical inhibitors often exhibit a reduced stimulant profile compared to cocaine, a characteristic that is being explored for the development of treatments for cocaine addiction. acs.org

Rational Design Principles for Novel Dopaminergic Ligands

The insights gained from SAR studies of dimethocaine and other DAT inhibitors are instrumental in the rational design of new dopaminergic ligands. google.comnih.gov The goal is often to create compounds with high affinity and selectivity for the dopamine transporter while potentially reducing the undesirable effects associated with drugs like cocaine. exlibrisgroup.com

Key principles in the design of novel dopaminergic ligands based on scaffolds like dimethocaine include:

Modifying the Amine Group: The nature of the amine group is critical for interaction with the DAT. While a protonated amine is often considered important for binding, some potent non-basic N-sulfonyl cocaine derivatives suggest that other interactions like hydrogen bonding or nonpolar interactions can also play a significant role. acs.org

Altering the Ester Linkage: The ester group in cocaine and dimethocaine is susceptible to hydrolysis. Designing esterase-resistant analogs by replacing the ester group with more stable functionalities, such as a vinyl group, has been explored to create longer-acting compounds. nih.gov

Exploring Different Scaffolds: Moving away from the rigid tropane skeleton of cocaine to more flexible structures like that of dimethocaine or piperidine-based analogs can lead to compounds with different selectivity profiles for monoamine transporters. figshare.comacs.org

Structure-Based Design: The availability of crystal structures of transporters like the dopamine D3 receptor provides a powerful tool for structure-based drug design. acs.org This allows for the rational design of ligands that can selectively bind to specific receptor subtypes, potentially leading to more targeted therapeutic effects. researchgate.nettandfonline.com

By systematically modifying the chemical structure of lead compounds like dimethocaine and evaluating their binding affinities and functional activities, researchers can develop a deeper understanding of the molecular determinants of DAT inhibition. mdpi.com This knowledge is crucial for the design of the next generation of dopaminergic ligands with improved therapeutic profiles.

Methodological Considerations and Reference Standard Development

Criteria for Certified Reference Material (CRM) Production and Qualification

The production and qualification of Certified Reference Materials (CRMs), including deuterated standards like Dimethocaine-d4 Hydrochloride, are governed by stringent international standards to ensure their quality and reliability. lgcstandards.comtusnovics.pl The primary standard that outlines the requirements for the competence of reference material producers is ISO 17034. lgcstandards.comcymitquimica.com This accreditation is a prerequisite for a manufacturer to produce and market a substance as a CRM. cymitquimica.com

Key criteria for the production and qualification of a CRM such as this compound include:

Competence of the Reference Material Producer (RMP): The producer must demonstrate technical competence and operate a robust quality management system. nih.govnih.gov Accreditation to ISO 17034 provides formal recognition of this competence. nih.goveuropa.eu Many suppliers of chemical reference materials highlight their adherence to ISO 17034 and ISO/IEC 17025 as a mark of quality. tusnovics.plscbt.com

Metrological Traceability: The certified property value of the CRM must be traceable to the International System of Units (SI). nih.gov This establishes a chain of unbroken comparisons to a recognized international standard. tusnovics.pl The certificate of analysis for a CRM must include a statement of metrological traceability. nih.gov

Characterization and Purity Assessment: The identity and purity of the candidate material must be rigorously established. chemrxiv.org For deuterated standards, this includes determining the isotopic enrichment and identifying the presence of any unlabeled material, which could interfere with analyses. uantwerpen.be A comprehensive Certificate of Analysis (CoA) will detail the analytical methods used for characterization, such as NMR spectroscopy and mass spectrometry, and provide the results. scbt.com

Assignment of Property Values and Uncertainty: The certified value of a property (e.g., concentration in a solution) and its associated uncertainty must be determined using a metrologically valid procedure. cymitquimica.comnih.gov The uncertainty budget must account for all potential sources of error, including characterization, homogeneity, and stability. nih.gov

Comprehensive Documentation: Each CRM must be accompanied by a Certificate of Analysis (CoA) that conforms to the requirements of ISO Guide 31. scbt.com The CoA provides essential information about the material, including the certified value, its uncertainty, traceability, intended use, storage conditions, and expiry date. tusnovics.plresearchgate.net

The following table outlines the essential criteria for CRM production based on ISO 17034:

Criterion Description Relevance to this compound
Producer Competence The Reference Material Producer (RMP) must be accredited to ISO 17034, demonstrating a quality management system and technical competence for producing RMs.Ensures that the synthesis, purification, and characterization of this compound are conducted to the highest standards.
Material Characterization Comprehensive analysis to confirm the identity and purity of the material. This includes determining chemical structure, assessing impurities (including unlabeled analyte), and isotopic enrichment.Verifies that the material is indeed this compound and quantifies its purity, which is critical for accurate quantification in analytical methods.
Homogeneity Assessment Statistical analysis to ensure that the property value is uniform throughout the entire batch of the reference material.Guarantees that different vials or aliquots of the this compound reference material have the same concentration/purity.
Stability Assessment Studies conducted under specified storage conditions to determine the shelf-life of the reference material and ensure its properties remain stable over time.Provides users with confidence in the certified value of the this compound standard up to its expiration date.
Metrological Traceability The certified value must be linked to a national or international standard through an unbroken chain of calibrations.Allows for comparability of measurement results between different laboratories and methods over time.
Uncertainty Budget A quantitative assessment of the uncertainty associated with the certified value, taking into account contributions from characterization, homogeneity, and stability.Provides a measure of the quality of the certified value and is essential for calculating the uncertainty of analytical results obtained using the CRM.
Certificate of Analysis A document that provides all the necessary information about the CRM, including its certified properties, intended use, and storage instructions.The official document that communicates the quality and reliability of the this compound CRM to the end-user.

Homogeneity and Stability Assessments of Deuterated Reference Standards

Homogeneity and stability are critical quality attributes of any CRM, including deuterated standards like this compound. nih.govnih.gov These assessments are mandatory requirements under ISO 17034 to ensure that the certified value is valid for the entire batch and remains so throughout its shelf life. europa.euresearchgate.net

Homogeneity Assessment: Homogeneity testing ensures that the property of interest is uniform across different units of the CRM batch. nih.gov For a solid material like this compound powder, this involves analyzing a statistically relevant number of samples from different positions within the batch. For a solution, samples from different ampoules are analyzed. The goal is to demonstrate that the variation between units is not statistically significant compared to the uncertainty of the measurement method.

Stability Assessment: Stability testing is performed to evaluate how the properties of the CRM change over time under specific storage and transport conditions. nih.goveuropa.eu This involves:

Long-term stability studies: The material is stored at the recommended temperature (e.g., -20°C or 2-8°C) and tested at regular intervals to determine its shelf-life. researchgate.net

Short-term stability studies (or transport studies): The material is exposed to conditions that simulate shipping (e.g., elevated temperatures for a short period) to ensure its integrity upon arrival at the user's laboratory. nih.gov

For deuterated standards, a key stability concern is the potential for back-exchange of deuterium (B1214612) atoms with protons from the solvent or environment, which would alter the isotopic purity of the standard. Stability studies for this compound would therefore need to confirm the isotopic stability over time.

The results of these assessments are used to establish the expiry date and recommended storage conditions provided on the Certificate of Analysis. tusnovics.plresearchgate.net

The table below illustrates typical parameters evaluated during homogeneity and stability testing for a deuterated reference standard solution.

Assessment Parameter Typical Method Acceptance Criteria
Homogeneity Concentration between unitsHPLC-UV or LC-MS/MSRelative standard deviation (RSD) of the measured concentration across units should be within a predefined limit (e.g., <2%).
Long-Term Stability Concentration over timeHPLC-UV or LC-MS/MSNo significant trend in concentration change over the study period. The measured value at each time point should be within a certain percentage (e.g., ±5%) of the initial value.
Long-Term Stability Isotopic Purity over timeLC-MS/MSNo significant decrease in the ratio of the deuterated standard to any unlabeled counterpart.
Short-Term Stability Concentration after stressHPLC-UV or LC-MS/MSThe measured value after exposure to stress conditions should be within a certain percentage (e.g., ±5%) of the value of samples stored under recommended conditions.

Interlaboratory Validation of Analytical Methodologies Utilizing this compound

The use of this compound as an internal standard is pivotal for the development of robust and reliable analytical methods for the quantification of Dimethocaine (B1670663) in various biological matrices. However, before a method can be confidently used for routine analysis, it must undergo rigorous validation, which ideally includes an interlaboratory study (also known as a proficiency test or collaborative trial).

Interlaboratory validation is the ultimate test of a method's ruggedness and transferability. It involves multiple laboratories analyzing the same set of blind samples using the same analytical procedure. The results are then statistically compared to assess the method's precision, both within and between laboratories (repeatability and reproducibility, respectively).

The process for an interlaboratory validation study involving a method for Dimethocaine using this compound would typically involve:

Development and single-laboratory validation of the analytical method: This initial phase establishes the method's performance characteristics in one laboratory, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. nih.gov

Preparation and distribution of study samples: A set of samples containing known concentrations of Dimethocaine (and potentially its metabolites) are prepared. These, along with the this compound internal standard, are sent to the participating laboratories.

Analysis of samples by participating laboratories: Each laboratory follows the prescribed analytical method to analyze the samples.

The use of a high-purity, well-characterized deuterated internal standard like this compound is critical in such studies. It helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the results both within and between laboratories. nih.govresearchgate.net The successful outcome of an interlaboratory validation study provides strong evidence that the analytical method is fit for its intended purpose and can produce reliable and comparable results across different testing facilities.

The following table summarizes key validation parameters that would be assessed in an interlaboratory study for a Dimethocaine quantification method using this compound.

Validation Parameter Description Importance in Interlaboratory Context
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Ensures that different laboratories, with potentially different sources of interference, can all selectively measure Dimethocaine without bias.
Linearity and Range The range of concentrations over which the method is accurate, precise, and linear.Confirms that the calibration model is valid across different instruments and laboratory conditions.
Accuracy (Bias) The closeness of the mean test result to the true value.Assesses if there is a systematic error in the method when performed by different laboratories.
Precision (Repeatability & Reproducibility) The agreement between a series of measurements. Repeatability is within-lab precision, while reproducibility is between-lab precision.This is the primary output of an interlaboratory study, demonstrating the method's consistency across different locations, operators, and equipment.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Establishes a consistent sensitivity limit for the method across all participating laboratories.
Matrix Effects The effect of co-eluting, undetected matrix components on the ionization of the analyte.The use of a co-eluting deuterated internal standard like this compound is crucial to compensate for variable matrix effects between samples and laboratories.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Dimethocaine-d4 Hydrochloride in laboratory settings?

  • Methodology : Synthesis typically involves isotopic labeling (deuterium substitution at four positions) using precursor deuteration or hydrogen-deuterium exchange under controlled conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm deuterium incorporation) and high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) for purity assessment. Reference standards from pharmacopeial guidelines (e.g., identity tests for chlorides and sulfated ash limits) should be followed .
  • Data Validation : Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and X-ray crystallography for structural elucidation.

Q. How can researchers ensure the stability of this compound in aqueous solutions during pharmacological assays?

  • Experimental Design : Conduct accelerated stability studies under varying pH (e.g., 3–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation using HPLC-UV at regular intervals. Buffered solutions (e.g., phosphate buffer) are recommended to minimize hydrolysis of the ester group .
  • Contradiction Management : If instability is observed at physiological pH, consider lyophilization for long-term storage or encapsulation in liposomes to enhance stability .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Protocol : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Dimethocaine-d8) to account for matrix effects. Validate the method per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its metabolic stability compared to the non-deuterated form?

  • Study Design : Compare in vitro hepatic microsomal assays (human/rat) for both forms. Quantify metabolites via LC-MS and calculate intrinsic clearance (CLint). The kinetic isotope effect (KIE) from deuterium may reduce first-pass metabolism by prolonging C-H bond cleavage in cytochrome P450-mediated reactions .
  • Contradiction Analysis : If metabolic differences are negligible, investigate alternative deuteration sites or secondary metabolic pathways (e.g., esterase activity) .

Q. What experimental strategies can resolve discrepancies in receptor-binding affinity data for this compound?

  • Approach : Perform competitive binding assays (e.g., radioligand displacement) across multiple models (cell lines vs. tissue homogenates). Control for variables such as buffer composition (divalent cations affect ligand-receptor interactions) and temperature. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .
  • Validation : Replicate findings using surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological effects of this compound while minimizing isotopic interference?

  • Protocol : Use a crossover design in animal models, comparing deuterated and non-deuterated forms. Monitor pharmacokinetic parameters (AUC, Cmax, t1/2) and behavioral endpoints (e.g., locomotor activity). Isotope-specific effects can be isolated via metabolomics profiling .
  • Ethical Compliance : Adhere to institutional guidelines for humane endpoints and sample size justification to ensure reproducibility .

Contradiction and Reproducibility Management

Q. How should researchers address variability in reported solubility values for this compound across studies?

  • Resolution : Standardize solvent systems (e.g., USP water or methanol) and temperature (25°C ± 0.5°C). Publish detailed methodology, including equilibration time and filtration techniques (e.g., 0.22 µm membrane filters) to mitigate supersaturation artifacts .

Q. What steps ensure reproducibility in synthesizing this compound with >98% isotopic purity?

  • Best Practices : Document deuterium source (e.g., D2O or deuterated reagents), reaction time, and purification steps (e.g., recrystallization solvents). Validate isotopic purity via <sup>2</sup>H-NMR or isotope ratio mass spectrometry (IRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.